molecular formula C16H16N4O4S2 B2772800 2-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide CAS No. 2034489-80-8

2-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2772800
CAS No.: 2034489-80-8
M. Wt: 392.45
InChI Key: OBVQEWIJWCKTSW-UHFFFAOYSA-N
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Description

2-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide is a complex organic compound with potential applications in diverse scientific fields. This compound belongs to the sulfonamide class, which is known for its wide range of biological activities, including antimicrobial and antitumor properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole core. This core is then functionalized with a cyano group and a benzenesulfonamide group via various coupling reactions. The conditions generally require the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods: Industrial production can involve similar steps but is optimized for scale and efficiency. Techniques such as continuous flow chemistry can be employed to enhance yield and reduce waste. High-pressure reactors and automated systems are often used to manage the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, which might modify its sulfonamide or benzo[c][1,2,5]thiadiazole moieties.

  • Reduction: Reduction reactions can potentially target the nitro groups if present on derivatives of the compound.

  • Substitution: Nucleophilic or electrophilic substitution reactions are common, especially on the benzenesulfonamide and cyano groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidants such as potassium permanganate or chromium trioxide in acidic or basic media.

  • Reduction: Reducing agents like lithium aluminium hydride or palladium on carbon under hydrogen gas.

  • Substitution: Various organic solvents and catalysts, depending on the specific substitution reaction.

Major Products: The products of these reactions can vary widely but often include derivatives with altered functional groups, which may enhance or diminish the biological activity of the compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology: Biologically, 2-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide exhibits promising antimicrobial activity, making it a candidate for the development of new antibiotics.

Medicine: Medically, it is explored for its potential antitumor properties. Research indicates it may inhibit specific enzymes or pathways critical for cancer cell survival.

Industry: In industry, it can be used in the synthesis of advanced materials or as a precursor for dye manufacturing, given its stable and conjugated system.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. For instance, its antimicrobial properties may be due to the inhibition of bacterial enzymes involved in cell wall synthesis. Its antitumor activity could result from the inhibition of proteins critical for cell division or survival pathways. The molecular targets and pathways can be diverse and depend on the specific application of the compound.

Comparison with Similar Compounds

  • Sulfamethoxazole

  • Benzo[c][1,2,5]thiadiazole-7-sulfonamide

  • N-(2-cyanoethyl)benzenesulfonamide

These analogs provide a basis for comparison, demonstrating how slight modifications can lead to significant differences in properties and applications.

Biological Activity

The compound 2-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide (CAS Number: 2034591-40-5) is a member of the sulfonamide family known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4O3SC_{17}H_{16}N_{4}O_{3}S, with a molecular weight of 356.4 g/mol. The structure features a thiadiazole moiety, which is often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC₁₇H₁₆N₄O₃S
Molecular Weight356.4 g/mol
CAS Number2034591-40-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the reaction of appropriate thiadiazole derivatives with benzenesulfonamide under controlled conditions to yield the target compound. Analytical techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized product.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth effectively:

  • Antibacterial : Compounds in this class have been shown to possess activity against various Gram-positive and Gram-negative bacteria.
  • Antifungal : Some derivatives have been evaluated for antifungal activity, showing promise against common fungal pathogens.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound may exhibit anticancer activity. For example:

  • In vitro studies on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed moderate inhibitory effects on cell proliferation.
  • Mechanistic studies suggest that these compounds might induce apoptosis in cancer cells through various pathways.

Anti-inflammatory Effects

Sulfonamides are also recognized for their anti-inflammatory properties. Research indicates that certain derivatives can modulate inflammatory responses in vitro and in vivo, potentially benefiting conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

  • Antimicrobial Efficacy : A study reported that a related benzothiazole derivative showed a minimum inhibitory concentration (MIC) of 50 μg/mL against tested microbial strains .
  • Anticancer Activity : Another investigation found that specific thiadiazole derivatives exhibited significant cytotoxicity against gastric cancer cell lines, suggesting potential as therapeutic agents .
  • Anti-inflammatory Properties : Research documented that certain sulfonamide derivatives could effectively reduce inflammation in animal models, indicating potential applications in treating inflammatory diseases .

Properties

IUPAC Name

2-cyano-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S2/c1-19-14-7-3-4-8-15(14)20(26(19,23)24)11-10-18-25(21,22)16-9-5-2-6-13(16)12-17/h2-9,18H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVQEWIJWCKTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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